molecular formula C15H19NO2 B4585518 (2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one

Cat. No.: B4585518
M. Wt: 245.32 g/mol
InChI Key: SPYXCLDZAXXLGL-BENRWUELSA-N
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Description

(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one is a useful research compound. Its molecular formula is C15H19NO2 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone is 245.141578849 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methemoglobinemia and Toxicity Studies

Compounds structurally related to "2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone," such as those involving methoxyphenyl groups, have been investigated for their potential to cause methemoglobinemia. Methemoglobinemia is a condition characterized by an increased level of methemoglobin in the blood, which reduces its oxygen-carrying capacity. For instance, N,N-dimethyl-p-toluidine, a component used in the production of artificial fingernails, has been reported to cause acute cyanotic episodes due to methemoglobinemia upon ingestion (Potter et al., 1988).

Radioligand Development for PET Imaging

Compounds with methoxyphenyl and cyclohexanecarboxamide groups have been developed as radioligands for positron emission tomography (PET) imaging. Specifically, WAY-100635 and its radioactive metabolites have been used in the study of 5-HT1A receptors in the human brain (Osman et al., 1996). This research application underscores the utility of structurally similar compounds in developing tools for neurological and psychiatric research.

Neurotoxicity and Metabolic Studies

The metabolites of solvents like n-hexane and cyclohexane, which share structural features such as cyclohexyl groups with the specified compound, have been investigated for their neurotoxic effects. The identification of specific metabolites in the urine of workers exposed to these solvents has facilitated understanding of the toxicological impact of occupational exposure (Perbellini et al., 1980).

Anesthetic Agents

Methoxyflurane, a compound featuring both methoxy and ether groups, has been explored as a volatile anesthetic agent. Its clinical trials have suggested that it possesses characteristic features that could be beneficial in anesthesia (Andersen & Andersen, 1961).

Properties

IUPAC Name

(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11-7-8-15(18-2)13(9-11)16-10-12-5-3-4-6-14(12)17/h7-10,16H,3-6H2,1-2H3/b12-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYXCLDZAXXLGL-BENRWUELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC=C2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N/C=C\2/CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
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(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
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(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
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(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one
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(2Z)-2-[(2-methoxy-5-methylanilino)methylidene]cyclohexan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.